Cas no 87367-51-9 (4-Chlorobenzoyl-2,3,5,6-d4 Chloride)

4-Chlorobenzoyl-2,3,5,6-d4 Chloride is a deuterated derivative of 4-chlorobenzoyl chloride, where four hydrogen atoms are replaced with deuterium at the 2, 3, 5, and 6 positions of the benzene ring. This isotopic labeling enhances the compound's utility in NMR spectroscopy and mass spectrometry, providing improved signal resolution and reduced background interference in analytical applications. It serves as a valuable intermediate in the synthesis of deuterated pharmaceuticals, agrochemicals, and other specialty chemicals, enabling precise metabolic and mechanistic studies. The high isotopic purity and stability of this compound make it suitable for research requiring labeled precursors, particularly in drug development and tracer experiments.
4-Chlorobenzoyl-2,3,5,6-d4 Chloride structure
87367-51-9 structure
Product Name:4-Chlorobenzoyl-2,3,5,6-d4 Chloride
CAS No:87367-51-9
MF:C7H4Cl2O
MW:179.036706924438
CID:720911
Update Time:2025-08-04

4-Chlorobenzoyl-2,3,5,6-d4 Chloride Chemical and Physical Properties

Names and Identifiers

    • Benzoyl-2,3,5,6-d4chloride, 4-chloro- (9CI)
    • 4-Chlorobenzoyl-2,3,5,6-d4 Chloride
    • 4-CHLOROBENZOYL-D4 CHLORIDE
    • Inchi: 1S/C7H4Cl2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H/i1D,2D,3D,4D
    • InChI Key: RKIDDEGICSMIJA-RHQRLBAQSA-N
    • SMILES: C1(C(Cl)=O)C([2H])=C(C(Cl)=C([2H])C=1[2H])[2H]

4-Chlorobenzoyl-2,3,5,6-d4 Chloride Pricemore >>

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4-Chlorobenzoyl-2,3,5,6-d4 Chloride Related Literature

Additional information on 4-Chlorobenzoyl-2,3,5,6-d4 Chloride

Professional Introduction to 4-Chlorobenzoyl-2,3,5,6-d4 Chloride (CAS No. 87367-51-9)

4-Chlorobenzoyl-2,3,5,6-d4 Chloride is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. With a CAS number of 87367-51-9, this compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structure, featuring a chlorobenzoyl group and deuterium-labeled atoms, makes it particularly valuable for studies requiring high precision and isotopic purity.

The compound’s molecular structure consists of a benzene ring substituted with a chlorine atom at the fourth position and an acyl chloride group at the second position. The presence of deuterium atoms at the 2,3,5,6 positions enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) studies, allowing researchers to achieve higher resolution and better characterization of complex molecular systems.

In recent years, the demand for labeled compounds in pharmaceutical research has surged due to their ability to provide detailed insights into metabolic pathways and drug interactions. The use of deuterium-labeled compounds, such as 4-Chlorobenzoyl-2,3,5,6-d4 Chloride, enables researchers to study the kinetics of biochemical reactions with greater accuracy. This is particularly important in drug discovery pipelines where understanding the metabolic fate of candidate compounds is critical for optimizing efficacy and safety profiles.

One of the most compelling applications of this compound is in the synthesis of protease inhibitors. Proteases play a pivotal role in numerous biological processes, making them attractive targets for therapeutic intervention. The chlorobenzoyl group in 4-Chlorobenzoyl-2,3,5,6-d4 Chloride can be used to modify active sites or inhibit specific protease activities. Recent studies have demonstrated its effectiveness in developing novel inhibitors for diseases such as cancer and inflammation-related disorders.

The pharmaceutical industry has also leveraged this compound in the development of labeled probes for diagnostic imaging. Deuterium labeling can improve the stability and pharmacokinetic properties of diagnostic agents without altering their binding affinity. For instance, radiolabeled derivatives of 4-Chlorobenzoyl-2,3,5,6-d4 Chloride have been explored as tracers in positron emission tomography (PET) scans, offering non-invasive methods to visualize biological processes in vivo.

The synthesis of 4-Chlorobenzoyl-2,3,5,6-d4 Chloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to ensure high yields and purity. Techniques such as deuterium exchange reactions and catalytic hydrogenation are commonly employed to incorporate deuterium atoms at specific positions while maintaining the integrity of the chlorobenzoyl moiety.

Ongoing research continues to uncover new applications for this compound in various fields. For example, its potential use in materials science has been explored due to its ability to act as a precursor for functionalized polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications.

The environmental impact of using labeled compounds like 4-Chlorobenzoyl-2,3,5,6-d4 Chloride is also a topic of interest. Studies have shown that deuterium-labeled compounds can be efficiently metabolized and excreted by organisms without causing significant toxicity. This makes them environmentally benign alternatives to traditional non-labeled compounds in various research applications.

In conclusion, 4-Chlorobenzoyl-2,3,5,6-d4 Chloride (CAS No. 87367-51-9) is a versatile and highly valuable compound with broad applications in pharmaceutical research and beyond. Its unique structural features and isotopic labeling make it an indispensable tool for scientists studying complex biological systems. As research methodologies continue to evolve,the utility of this compound is expected to expand even further,driving innovation across multiple scientific disciplines.

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